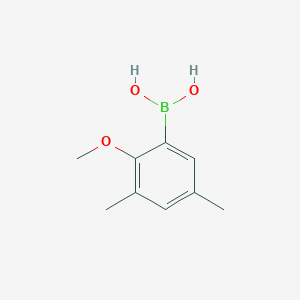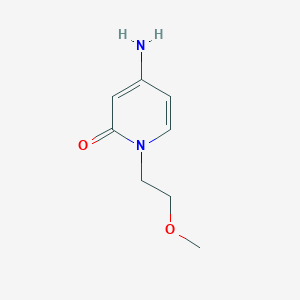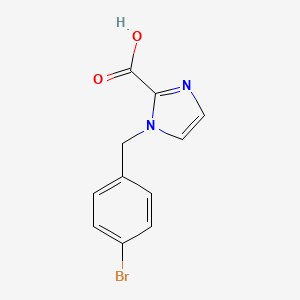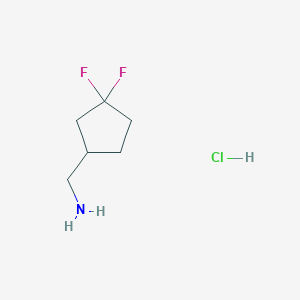
3,5-Dimethyl-2-methoxyphenylboronic acid
説明
3,5-Dimethyl-2-methoxyphenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is used in the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
This compound can be synthesized using palladium-catalyzed Suzuki coupling reactions . The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-2-methoxyphenylboronic acid is C9H13BO3 . Its molecular weight is 180.01 .
Chemical Reactions Analysis
3,5-Dimethyl-2-methoxyphenylboronic acid is used as a reactant in various chemical reactions. It is used in the preparation of biologically and pharmacologically active molecules . It is also used in Suzuki and Stille cross-coupling reactions, Mizoroki-Heck arylation, Baeyer-Villiger oxidation, and Rhodium-catalyzed asymmetric conjugate addition reactions .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Dimethyl-2-methoxyphenylboronic acid, focusing on six unique applications:
Suzuki-Miyaura Coupling Reactions
3,5-Dimethyl-2-methoxyphenylboronic acid is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. This reaction is highly valued for its mild conditions and functional group tolerance, making it ideal for synthesizing complex molecules in pharmaceuticals and materials science .
Development of Organic Electronic Materials
The unique properties of boronic acids, including 3,5-Dimethyl-2-methoxyphenylboronic acid, make them suitable for developing organic electronic materials. These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The boronic acid moiety can enhance the electronic properties and stability of these materials.
Synthesis of Biologically Active Compounds
This compound is also employed in the synthesis of biologically active molecules. Its ability to form stable carbon-boron bonds is crucial in creating intermediates for pharmaceuticals, agrochemicals, and natural products. The versatility of 3,5-Dimethyl-2-methoxyphenylboronic acid allows for the efficient construction of complex molecular architectures .
Catalysis and Asymmetric Synthesis
In catalysis, 3,5-Dimethyl-2-methoxyphenylboronic acid serves as a ligand or catalyst in various reactions. Its role in asymmetric synthesis is particularly noteworthy, where it helps in producing chiral molecules with high enantioselectivity. This is essential for the production of enantiomerically pure pharmaceuticals .
Material Science and Nanotechnology
In material science, this boronic acid is used to create novel materials with specific properties. Its incorporation into polymers and nanomaterials can lead to enhanced mechanical, thermal, and electronic properties. These materials have applications in coatings, sensors, and nanodevices.
Chemical Sensors and Biosensors
3,5-Dimethyl-2-methoxyphenylboronic acid is utilized in the development of chemical sensors and biosensors. Its ability to interact with diols and other functional groups makes it an excellent candidate for detecting sugars, alcohols, and other analytes. These sensors are valuable in medical diagnostics, environmental monitoring, and industrial processes .
Safety And Hazards
3,5-Dimethyl-2-methoxyphenylboronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is recommended to wash off immediately with plenty of water .
特性
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQRLCDAMYQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245160 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-methoxyphenylboronic acid | |
CAS RN |
1451391-98-2 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)




![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)


![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)
